molecular formula C19H17NO4 B4194279 4-[2,5-dioxo-3-(1-phenylethyl)-1-pyrrolidinyl]benzoic acid

4-[2,5-dioxo-3-(1-phenylethyl)-1-pyrrolidinyl]benzoic acid

Cat. No. B4194279
M. Wt: 323.3 g/mol
InChI Key: ZCCQODJOMKRZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2,5-dioxo-3-(1-phenylethyl)-1-pyrrolidinyl]benzoic acid, also known as DPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrrolidine and benzoic acid and has been studied extensively for its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of 4-[2,5-dioxo-3-(1-phenylethyl)-1-pyrrolidinyl]benzoic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including proteases and kinases. This compound has also been shown to exhibit anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including inhibition of certain enzymes, anti-inflammatory properties, and anti-cancer properties. This compound has also been shown to exhibit low toxicity in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2,5-dioxo-3-(1-phenylethyl)-1-pyrrolidinyl]benzoic acid in lab experiments is its potential as a scaffold for the development of new drugs. This compound has also been shown to exhibit low toxicity in vitro, making it a potentially safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-[2,5-dioxo-3-(1-phenylethyl)-1-pyrrolidinyl]benzoic acid, including further investigation into its potential as an inhibitor of certain enzymes, its anti-cancer properties, and its potential as a scaffold for the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as materials science.

Scientific Research Applications

4-[2,5-dioxo-3-(1-phenylethyl)-1-pyrrolidinyl]benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and materials science. In medicinal chemistry, this compound has been studied for its potential as an inhibitor of certain enzymes and as a potential anti-cancer agent. In drug design, this compound has been studied for its potential as a scaffold for the development of new drugs. In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials.

properties

IUPAC Name

4-[2,5-dioxo-3-(1-phenylethyl)pyrrolidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12(13-5-3-2-4-6-13)16-11-17(21)20(18(16)22)15-9-7-14(8-10-15)19(23)24/h2-10,12,16H,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCQODJOMKRZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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